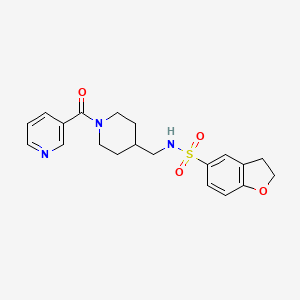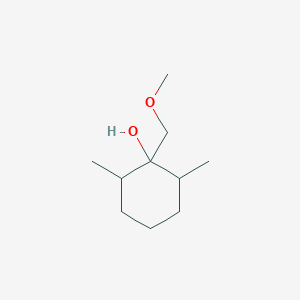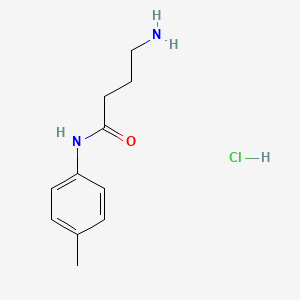
N-(2-(éthylsulfonyl)-1,2,3,4-tétrahydroisoquinoléin-7-yl)-2-méthylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C15H24N2O4S2 and its molecular weight is 360.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de l'hydrolase d'époxyde soluble (sEH) pour la gestion de l'inflammation et de la douleur
L'inhibition de l'hydrolase d'époxyde soluble (sEH) peut réduire considérablement les niveaux d'acides dihydroxyeicosatriénoïques (DHETs), maintenant ainsi les acides epoxyeicosatriénoïques endogènes (EETs). Ces EETs jouent un rôle crucial dans l'amélioration de l'inflammation et de la douleur. Les chercheurs ont synthétisé et évalué des dérivés de sulfonylurée, y compris notre composé d'intérêt (4f), pour leur potentiel à inhiber la sEH. Le composé 4f a démontré un potentiel prometteur d'inhibition de la sEH in vitro, et dans des études chez la souris, il a montré une efficacité anti-inflammatoire dans le modèle de lésion pulmonaire aiguë (ALI) induite par le lipopolysaccharide. Cette recherche valide le rôle de l'inhibition de la sEH dans les maladies inflammatoires et ouvre des voies pour la conception d'inhibiteurs de la sEH optimisés basés sur le modèle de la sulfonylurée .
Catalyse de la production de cyclopentanone
La structure du composé suggère des applications potentielles en catalyse. Par exemple, des dérivés avec des ligands 2-pyridinecarbonyle ou 3-pyridinecarbonyle ont montré des rendements améliorés de produits de cyclopentanone. Ces composés pourraient être explorés plus avant pour leurs propriétés catalytiques .
Inhibition covalente des protéases à cystéine antivirales
Des synthèses optimisées de composés apparentés ont été développées à des fins antivirales. Par exemple, la (E)-5-(2-éthoxyphényl)-N-(3-(méthylsulfonyl)allyl)-1H-pyrazole-3-carboxamide s'est avérée prometteuse en tant que molécule leader d'inhibiteur covalent de protéase à cystéine antiviral. Bien qu'il ne soit pas directement lié à notre composé, cela met en évidence le potentiel des dérivés de sulfonamide dans le développement de médicaments antiviraux .
Propriétés
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-4-23(20,21)17-8-7-13-5-6-15(9-14(13)10-17)16-22(18,19)11-12(2)3/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUBNEITSNSXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2546122.png)
![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)


![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide](/img/structure/B2546142.png)


